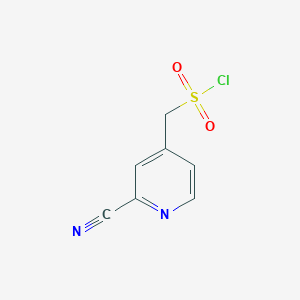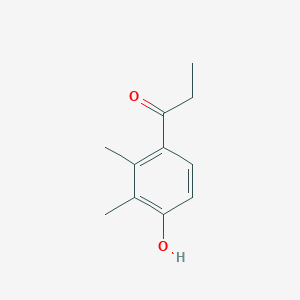
1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a hydroxy group and two methyl groups attached to a benzene ring, along with a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-hydroxy-2,3-dimethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,3-dimethylbenzoic acid.
Reduction: Formation of 1-(4-hydroxy-2,3-dimethylphenyl)-1-propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, making the compound reactive towards nucleophiles.
Comparison with Similar Compounds
1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone can be compared with similar compounds such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its use in the flavor industry due to its sweet aroma.
4-Hydroxy-2,3-dimethylphenyl thiocyanate: Another derivative with different functional groups, leading to varied chemical properties and applications.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(4-hydroxy-2,3-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2/c1-4-10(12)9-5-6-11(13)8(3)7(9)2/h5-6,13H,4H2,1-3H3 |
InChI Key |
RTSMTAZPUWUIKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


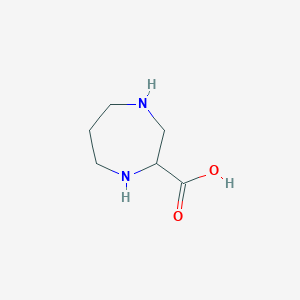


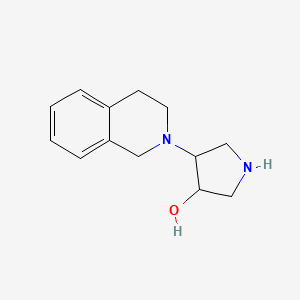

![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13250845.png)
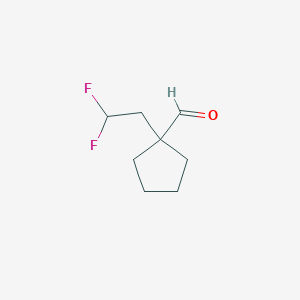
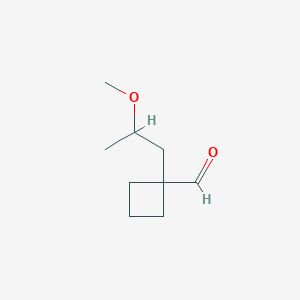
![(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13250869.png)

![{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13250879.png)

